molecular formula C42H42P2Pd B1311409 Bis(tri-o-tolylphosphine)palladium(0) CAS No. 69861-71-8

Bis(tri-o-tolylphosphine)palladium(0)

Cat. No.: B1311409
CAS No.: 69861-71-8
M. Wt: 715.1 g/mol
InChI Key: CUBIJGNGGJBNOC-UHFFFAOYSA-N
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Description

Bis(tri-o-tolylphosphine)palladium(0) is a palladium complex with the molecular formula C42H42P2Pd. It is widely used as a catalyst in various organic reactions, particularly in palladium-catalyzed cross-coupling reactions such as Kumada coupling and Heck coupling . This compound is known for its high efficiency and selectivity in facilitating these reactions.

Biochemical Analysis

Biochemical Properties

Bis(tri-o-tolylphosphine)palladium(0) acts as a catalyst in biochemical reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. It interacts with various enzymes and proteins, facilitating the transfer of functional groups between molecules. The compound’s interaction with biomolecules is primarily through its palladium center, which can coordinate with various ligands and substrates, enhancing the reactivity of the molecules involved . This catalytic activity is essential in biochemical processes such as the synthesis of complex organic molecules and pharmaceuticals.

Cellular Effects

Bis(tri-o-tolylphosphine)palladium(0) influences cellular processes by acting as a catalyst in reactions that modify cellular components. It can affect cell signaling pathways by facilitating the synthesis of signaling molecules or modifying existing ones. Additionally, the compound can impact gene expression by participating in reactions that alter the structure or function of DNA and RNA . Its role in cellular metabolism includes catalyzing reactions that produce or consume metabolic intermediates, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of Bis(tri-o-tolylphosphine)palladium(0) involves its palladium center, which can form coordination complexes with various substrates. This interaction facilitates the transfer of functional groups, enabling the formation of new chemical bonds. The compound can act as both an electron donor and acceptor, allowing it to participate in redox reactions and other catalytic processes . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context, and can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(tri-o-tolylphosphine)palladium(0) can change over time due to its stability and degradation. The compound is air-sensitive and must be stored under inert conditions to maintain its activity . Over time, exposure to air and moisture can lead to the degradation of the compound, reducing its catalytic efficiency. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it is used to catalyze reactions over extended periods .

Dosage Effects in Animal Models

The effects of Bis(tri-o-tolylphosphine)palladium(0) in animal models vary with different dosages. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s impact on cellular function and overall organism health .

Metabolic Pathways

Bis(tri-o-tolylphosphine)palladium(0) is involved in various metabolic pathways, particularly those related to the synthesis and modification of organic molecules. It interacts with enzymes and cofactors that facilitate the transfer of functional groups, influencing the levels of metabolites and the overall metabolic flux . The compound’s catalytic activity can lead to the production of new metabolic intermediates, which can then participate in further biochemical reactions .

Transport and Distribution

Within cells and tissues, Bis(tri-o-tolylphosphine)palladium(0) is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its catalytic activity and overall effectiveness . The compound’s distribution is also influenced by its solubility and stability, with higher concentrations typically found in areas where it can form stable complexes with biomolecules .

Subcellular Localization

The subcellular localization of Bis(tri-o-tolylphosphine)palladium(0) is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, where it can exert its catalytic effects . For example, the compound may be localized to the mitochondria, where it can participate in metabolic reactions, or to the nucleus, where it can influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(tri-o-tolylphosphine)palladium(0) can be synthesized through the reaction of palladium(II) acetate with tri-o-tolylphosphine in the presence of a reducing agent. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the palladium complex. The general reaction scheme is as follows:

Pd(OAc)2+2P(o-tolyl)3+Reducing AgentPd(P(o-tolyl)3)2+By-products\text{Pd(OAc)}_2 + 2 \text{P(o-tolyl)}_3 + \text{Reducing Agent} \rightarrow \text{Pd(P(o-tolyl)}_3)_2 + \text{By-products} Pd(OAc)2​+2P(o-tolyl)3​+Reducing Agent→Pd(P(o-tolyl)3​)2​+By-products

Common reducing agents used in this synthesis include hydrazine and sodium borohydride.

Industrial Production Methods

In industrial settings, the production of Bis(tri-o-tolylphosphine)palladium(0) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(tri-o-tolylphosphine)palladium(0) undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form palladium(II) complexes.

    Reduction: It can be reduced back to palladium(0) from palladium(II) complexes.

    Substitution: Ligand substitution reactions where the tri-o-tolylphosphine ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and halogens.

    Reduction: Reducing agents such as hydrazine and sodium borohydride are used.

    Substitution: Ligand exchange reactions often involve phosphine ligands or other donor ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield palladium(II) complexes, while reduction reactions regenerate the palladium(0) complex.

Scientific Research Applications

Bis(tri-o-tolylphosphine)palladium(0) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Bis(triphenylphosphine)palladium(0): Another palladium complex with triphenylphosphine ligands.

    Bis(diphenylphosphinoethane)palladium(0): A palladium complex with diphenylphosphinoethane ligands.

Uniqueness

Bis(tri-o-tolylphosphine)palladium(0) is unique due to its high selectivity and efficiency in catalyzing cross-coupling reactions. The presence of the tri-o-tolylphosphine ligands provides steric hindrance and electronic effects that enhance the stability and reactivity of the palladium center, making it a preferred catalyst in many organic transformations .

Properties

IUPAC Name

palladium;tris(2-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H21P.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h2*4-15H,1-3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBIJGNGGJBNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H42P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449462
Record name Pd[(o-tol)3P]2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

715.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69861-71-8
Record name Pd[(o-tol)3P]2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(tri-o-tolylphosphine) Palladium(0)
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Q & A

Q1: What is the significance of phosphine dissociation in the reactivity of Bis(tri-o-tolylphosphine)palladium(0)?

A1: The research abstract highlights that oxidative addition of an aryl bromide to Bis(tri-o-tolylphosphine)palladium(0) occurs after the dissociation of a tri-o-tolylphosphine ligand []. This suggests that the two-coordinate palladium(0) species, formed after ligand dissociation, is the reactive intermediate in this process. This is a crucial finding because it sheds light on the mechanistic pathway of the reaction. Understanding the role of ligand dissociation in generating reactive palladium species is fundamental for optimizing palladium-catalyzed cross-coupling reactions, which are ubiquitous in organic synthesis.

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